CCG-100602 -

CCG-100602

Catalog Number: EVT-263414
CAS Number:
Molecular Formula: C21H17ClF6N2O2
Molecular Weight: 478.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CCG-100602, chemically named 1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide, is a small molecule inhibitor. [] It plays a significant role in scientific research as a tool to study cellular processes, particularly those related to fibrosis and myofibroblast activation. CCG-100602 functions by inhibiting the Rho/MRTF/SRF pathway, which is involved in regulating gene expression related to cell growth, differentiation, and fibrosis. []

Synthesis Analysis

Methods and Technical Details

The synthesis of CCG-100602 involves several key steps:

  1. Formation of the Piperidine Ring: This step utilizes benzyl alcohol, iron (III) acetylacetonate, and sodium carbonate in heptane under reflux conditions to create the piperidine structure.
  2. Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are added using N-hydroxyphthalimide, dimethyl azodicarboxylate, and triphenylphosphine in tetrahydrofuran at room temperature.
  3. Coupling with 4-Chloroaniline: The intermediate compound is then coupled with 4-chloroaniline in dichloromethane at 0°C.
  4. Final Steps: The concluding steps involve using 3,5-bis(trifluoromethyl)benzoic acid along with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4-dimethylaminopyridine in dichloromethane at room temperature to complete the synthesis .

Industrial Production

While specific industrial production methods for CCG-100602 are not extensively documented, the described synthetic routes can be scaled up for larger production volumes with necessary adjustments for efficiency and cost-effectiveness.

Molecular Structure Analysis

Structure and Data

The molecular structure of CCG-100602 features a piperidine ring connected to a trifluoromethyl-substituted benzoyl moiety and a chlorophenyl group. The compound's structural formula can be represented as follows:

CCG 100602=C16H14ClF6N1O2\text{CCG 100602}=\text{C}_{16}\text{H}_{14}\text{ClF}_6\text{N}_1\text{O}_2

This structure contributes to its biological activity by enabling interactions with specific protein targets involved in cellular signaling pathways .

Chemical Reactions Analysis

Types of Reactions

CCG-100602 primarily undergoes substitution reactions due to the presence of reactive functional groups such as trifluoromethyl and chlorophenyl groups. These reactions can lead to various derivatives that may possess altered properties or enhanced biological activities.

Common Reagents and Conditions

The reactions involving CCG-100602 typically require standard organic reagents under controlled conditions to ensure high yields and purity of the resulting compounds. The major products from these reactions often include derivatives that can be further explored for their therapeutic potential.

Mechanism of Action

Process and Data

CCG-100602 acts primarily by inhibiting the nuclear localization of myocardin-related transcription factor A, which is crucial for activating serum response factor signaling pathways. This inhibition prevents the transcription of fibrogenic genes associated with fibrosis, such as collagen I (COL1A1) and alpha-smooth muscle actin (ACTA2). By blocking these pathways, CCG-100602 effectively reduces extracellular matrix production and cellular contractility, thereby mitigating fibrotic responses in tissues .

Physical and Chemical Properties Analysis

Physical Properties

CCG-100602 is characterized by its solid form at room temperature, with specific melting points and solubility characteristics that facilitate its use in biochemical assays.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation or reaction when exposed to extreme pH or temperature conditions. Its reactivity profile is defined by its functional groups, allowing for targeted modifications in synthetic applications .

Applications

Scientific Uses

CCG-100602 has significant applications in scientific research focused on:

  • Fibrosis Research: It is utilized to study the mechanisms underlying fibrosis in various tissues, including lung and cardiac tissues.
  • Cellular Signaling Studies: Researchers employ this compound to dissect the roles of myocardin-related transcription factors in cellular differentiation and gene expression regulation.
  • Drug Development: As a lead compound, CCG-100602 serves as a template for developing new therapeutics aimed at treating fibrotic diseases or conditions characterized by excessive extracellular matrix deposition .
Introduction to CCG-100602

Chemical and Pharmacological Profile of CCG-100602

Molecular Structure and Physicochemical Properties

CCG-100602 is a synthetic bis-amide derivative with the systematic name 1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide. Its molecular formula is C₂₁H₁₇ClF₆N₂O₂, yielding a molecular weight of 478.82 g/mol [1] [8]. Key structural features include:

  • Aryl domains: 3,5-Bis(trifluoromethyl)benzoyl and 4-chlorophenyl groups
  • Linking core: Nipecotic acid-derived piperidine spacer
  • Polar surface area: 49.41 Ų
  • Lipophilicity: XLogP of 5.31, indicating high membrane permeability

Table 1: Physicochemical Profile of CCG-100602

PropertyValue
Molecular Weight478.82 g/mol
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Rotatable Bonds7
Topological Polar Surface Area49.41 Ų
XLogP5.31
Rule of Five Violations1 (High lipophilicity)
Solubility in DMSO100 mg/mL (208.85 mM)
Aqueous SolubilityInsoluble

The compound exhibits favorable drug-like properties despite one Lipinski violation due to its elevated lipophilicity. It demonstrates high solubility in dimethyl sulfoxide (DMSO; 100 mg/mL) and ethanol (48 mg/mL), but is insoluble in aqueous buffers—a characteristic necessitating formulation optimization for biological studies [2] [3] [9].

Mechanism of Action: Rho/MRTF/SRF Pathway Inhibition

CCG-100602 selectively disrupts the Rho-mediated transcriptional cascade by blocking myocardin-related transcription factor A (MRTF-A) nuclear translocation. The canonical pathway involves:

  • Rho GTPase activation: Extracellular stimuli (TGF-β, matrix stiffness) trigger RhoA/C signaling
  • Actin polymerization: Rho effectors (ROCK/mDia) drive G-actin to F-actin conversion
  • MRTF-A release: Dissociation from G-actin unmasks nuclear localization signals
  • Transcriptional activation: Nuclear MRTF-A complexes with SRF on CArG box elements

CCG-100602 intercepts this pathway at step 3, preventing MRTF-A nuclear accumulation. This inhibition is reversible and concentration-dependent, with an IC₅₀ of 9.8 μM in PC-3 prostate cancer cells measured by SRE-luciferase reporter assays [2] [6] [9]. Downstream consequences include:

  • Suppression of fibrogenic genes: Dose-dependent inhibition of COL1A1 (collagen), FN1 (fibronectin), and ACTA2 (α-SMA) transcription [3] [7]
  • Anti-fibrotic effects: Blockade of extracellular matrix (ECM) protein deposition in myofibroblasts
  • Anti-metastatic activity: 72% inhibition of PC-3 cell invasion at 100 μM [9]

Table 2: Transcriptional Targets of CCG-100602 in Disease Models

Target GeneFunctionInhibition EfficacyExperimental Context
COL1A1Collagen type I synthesis40-60% (20-40 μM)TGF-β-stimulated myofibroblasts [7]
ACTA2α-Smooth muscle actin50-70% (20-40 μM)Intestinal fibrosis model [7]
FN1Fibronectin production45-65% (20-40 μM)Matrix stiffness-induced fibrogenesis [7]
SRFSerum response factor30-50% (20-40 μM)Nuclear protein expression [3]

Comparative Efficacy with Analogues (CCG-1423)

CCG-100602 emerged from structure-activity relationship (SAR) optimization of the lead compound CCG-1423. Key comparative advantages include:

  • Reduced Cytotoxicity: Retains pathway inhibition while showing significantly lower cellular toxicity (≤10% cell death at 30 μM vs. >50% for CCG-1423) in human adipose stem cells [3] [9]
  • Improved Selectivity: 2.3-fold higher discrimination for Rho/MRTF/SRF over unrelated pathways [6]
  • Enhanced Tolerability: Suitable for sustained in vivo administration (e.g., 7.5 mg/kg/day osmotic pumps) without acute toxicity [3] [7]

Pharmacodynamic comparisons reveal trade-offs:

  • Potency: Slightly higher IC₅₀ versus CCG-1423 (9.8 μM vs 1.5 μM in SRE-luc assays) [4] [9]
  • Maximal Efficacy: Equivalent maximal pathway inhibition (72-84% vs 75-89% at 100 μM) [4]
  • Therapeutic Index: 3.1-fold wider window between efficacy and cytotoxicity thresholds [9]

Table 3: Comparative Profile of CCG-100602 and CCG-1423

ParameterCCG-100602CCG-1423Improvement Factor
SRE-Luc IC₅₀ (PC-3)9.8 μM1.5 μM0.15x
Cytotoxicity (30 μM)<10%>50%>5x safety margin
Invasion Inhibition72% (100 μM)85% (10 μM)Comparable efficacy
In vivo Dosing7.5 mg/kg/dayNot toleratedEnables chronic studies
Aqueous Stability>24 hours<8 hours3x stability gain

Properties

Product Name

CCG-100602

IUPAC Name

1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide

Molecular Formula

C21H17ClF6N2O2

Molecular Weight

478.8 g/mol

InChI

InChI=1S/C21H17ClF6N2O2/c22-16-3-5-17(6-4-16)29-18(31)12-2-1-7-30(11-12)19(32)13-8-14(20(23,24)25)10-15(9-13)21(26,27)28/h3-6,8-10,12H,1-2,7,11H2,(H,29,31)

InChI Key

MOQCFMZWVKQBAP-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

CCG-100602; CCG 100602; CCG100602.

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.